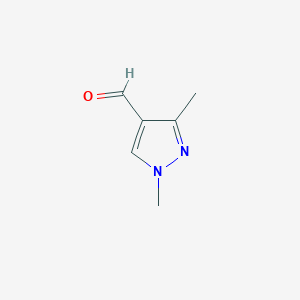
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
描述
Synthesis Analysis
The synthesis of compounds similar to “(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone” involves multiple stages, including condensation reactions. For instance, a new organic nonlinear optical material, synthesized by the slow evaporation method using Schotten-Baumann condensation reaction, shows the complexity involved in creating such compounds. The synthesis processes emphasize precision in creating structures with desired properties, indicating a meticulous approach to forming complex molecular structures (Priya et al., 2019).
Molecular Structure Analysis
The molecular structure analysis of these compounds involves sophisticated techniques like single crystal XRD, which reveals the crystallization in specific systems, and space groups, highlighting the geometric and spatial arrangement of atoms within the compound. Such detailed analysis is crucial for understanding the properties and potential applications of these molecules (Priya et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are studied through various spectroscopic analyses, including FT-IR, NMR, UV, and PL spectral analysis. These studies provide insights into the functional groups present, the molecular bonding and structure, and the electronic transitions within the molecules. Understanding these properties is essential for predicting the behavior of these compounds in different chemical reactions and for their potential applications in various fields (Priya et al., 2019).
Physical Properties Analysis
The physical properties, including thermal stability and band gap energy, are determined through thermal analysis and UV–Vis spectral data. These properties are crucial for applications in materials science, especially for those compounds intended for opto-electronic uses. The analysis of physical properties helps in understanding the stability of the compound under various conditions and its suitability for specific applications (Priya et al., 2019).
Chemical Properties Analysis
Chemical properties analysis, including the study of kinetic and thermodynamic parameters, provides insights into the reactivity and stability of the compounds. The chemical properties are indicative of how these compounds interact with other substances and their potential chemical transformations. This analysis is fundamental for the development of new compounds with desired chemical behaviors (Priya et al., 2019).
科学研究应用
-
Anion Exchange Membranes
- Application: Poly(arylene piperidine) Anion Exchange Membranes with tunable N-Alicyclic Quaternary Ammonium Side Chains .
- Method: These membranes are synthesized by superacid-catalyzed polyhydroxylalkylations .
- Results: These membranes showed excellent alkaline stability, retaining more than 92% of the cations after storage in 2 M NaOH at 90 C during 30 days .
-
Photographic Film Development
- Application: 4-Aminophenol plays a vital role in the development process of black-and-white film .
- Method: It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .
- Results: As a developing agent, 4-aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .
-
Synthetic Intermediate
- Application: 4-Aminophenol serves as a synthetic intermediate in various industries .
- Method: In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs .
- Results: It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
-
Dyes and Pigments Production
- Application: 4-Aminophenol is utilized in the production of dyes and pigments .
- Method: It contributes to the vibrant colors in textiles, plastics, and printing inks .
- Results: Through chemical modifications and reactions, 4-aminophenol can be transformed into active ingredients that contribute to the vibrant colors in various products .
-
Specialty Chemicals and Polymers Synthesis
- Application: 4-Aminophenol finds application in the synthesis of specialty chemicals and polymers .
- Method: It enables the creation of materials with unique properties for industrial use .
- Results: The resulting materials have unique properties that can be tailored for specific industrial applications .
-
Antimicrobial Peptides
- Application: Antimicrobial peptides (AMPs) are a diverse class of molecules that represent a vital part of innate immunity .
- Method: These small cationic peptides can target bacteria, fungi, and viruses, as well as cancer cells .
- Results: Their unique action mechanisms, rare antibiotic-resistant variants, broad-spectrum activity, low toxicity, and high specificity encourage pharmaceutical industries to conduct clinical trials to develop them as therapeutic drugs .
安全和危害
属性
IUPAC Name |
(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNVUQEIMQSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360620 | |
| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
CAS RN |
79868-20-5 | |
| Record name | (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79868-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperidine-1-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)









